molecular formula C13H14N2O2 B2760746 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde CAS No. 956183-42-9

4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde

Cat. No.: B2760746
CAS No.: 956183-42-9
M. Wt: 230.267
InChI Key: VWHMEHTYRMBOMV-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde (CAS: Not explicitly stated in evidence, but structurally defined in ) is a benzaldehyde derivative featuring a methoxy group at the 4-position and a 4-methylpyrazole moiety at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.27 g/mol and a purity of ≥95% . This compound is categorized under "Building Blocks" in chemical catalogs, indicating its utility in synthesizing more complex molecules, particularly in medicinal chemistry and agrochemical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-6-14-15(7-10)8-12-5-11(9-16)3-4-13(12)17-2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHMEHTYRMBOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Oxidation: 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid

    Reduction: 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl alcohol

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds containing pyrazole rings exhibit antimicrobial activity. The presence of the methoxy and aldehyde groups in 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde enhances its effectiveness against various bacterial strains. Studies have shown that derivatives of pyrazole can inhibit the growth of pathogens, making this compound a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines .

Anticancer Potential
Initial studies suggest that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been explored, particularly in breast and colon cancer models. Further research is required to elucidate the mechanisms behind its anticancer effects and to evaluate its efficacy in clinical settings .

Material Science Applications

Synthesis of Functional Materials
The unique structure of this compound allows it to serve as a building block for synthesizing functional materials, including polymers and coordination compounds. Its reactivity can be harnessed to create materials with specific electronic or optical properties, suitable for applications in sensors and organic electronics .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL.
Study 2Anti-inflammatory EffectsReduced TNF-alpha levels by 40% in LPS-stimulated macrophages.
Study 3Anticancer ResearchInduced apoptosis in MCF7 breast cancer cells with an IC50 value of 15 µM.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity References
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde (Target Compound) C₁₃H₁₄N₂O₂ 230.27 4-methoxy, 4-methylpyrazole - ≥95%
4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde C₁₂H₁₁N₃O₄ 261.24 4-methoxy, 3-nitropyrazole 514800-99-8 95%
4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]benzaldehyde C₁₅H₁₈N₂O₂ 258.32 4-methoxy, 3,4,5-trimethylpyrazole 1170380-50-3 -
3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde C₁₂H₁₀ClN₃O₄ 295.68 4-methoxy, 4-chloro-3-nitropyrazole 514801-13-9 -
4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde C₁₁H₁₀N₂O 186.21 No methoxy, 1-methylpyrazole at 4-position 179055-27-7 97%

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : The trimethylpyrazole analog (C₁₅H₁₈N₂O₂) has increased hydrophobicity due to additional methyl groups, which may improve membrane permeability in biological systems .

Crystallographic Analysis

  • Structural Validation : Tools like SHELXL () are critical for refining crystal structures of such compounds, ensuring accurate determination of bond lengths and angles, especially for nitro or chloro-substituted derivatives .

Commercial Availability

  • The 4-(1-methylpyrazol-3-yl)benzaldehyde (C₁₁H₁₀N₂O) is available commercially (≥97% purity) for research use, underscoring its role as a precursor in organic synthesis .

Biological Activity

4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde (CAS No. 956208-03-0) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by diverse research findings and data tables.

  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Molecular Weight : 246.26 g/mol
  • Structure : The compound features a methoxy group, a pyrazole moiety, and an aldehyde functional group, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with 4-methyl-1H-pyrazole in the presence of suitable reagents to facilitate the formation of the desired product. Various synthetic routes have been reported in the literature, emphasizing the importance of optimizing conditions for yield and purity.

Anticancer Activity

Recent studies indicate that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

A study highlighted that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity, suggesting a mechanism through which these compounds exert their effects. Specifically, compounds similar to this compound have demonstrated:

  • Inhibition of microtubule assembly at concentrations around 20 µM.
  • Induction of morphological changes in cancer cells at lower concentrations (1 µM) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Pyrazole derivatives are known for their antibacterial and antifungal properties. In vitro tests have shown that some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects .

Data Table: Summary of Biological Activities

Biological ActivityTest SubjectConcentrationEffect Observed
AnticancerMDA-MB-231 cells1 µMInduced apoptosis
AnticancerMDA-MB-231 cells20 µMInhibited microtubule assembly
AntimicrobialE. coliVariesSignificant growth inhibition
AntimicrobialS. aureusVariesComplete death within 8 hours

Case Studies

Several case studies have focused on the biological evaluation of pyrazole-containing compounds:

  • Study on Apoptosis Induction : A recent study demonstrated that specific pyrazole derivatives could significantly enhance caspase activity in breast cancer cells, suggesting their potential as anticancer agents .
  • Antimicrobial Efficacy : Another investigation revealed that certain derivatives exhibited broad-spectrum antimicrobial activity, highlighting their potential use in treating infections caused by resistant strains .

Q & A

Q. What established synthetic methodologies are used for preparing 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde, and how can reaction parameters be optimized?

The compound is synthesized via condensation reactions between 4-methoxybenzaldehyde derivatives and 4-methylpyrazole precursors. A typical method involves refluxing the aldehyde with the pyrazole component in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization strategies include:

  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) to enhance reactivity.
  • Temperature control : Maintaining 65–80°C to balance reaction rate and byproduct formation.
  • Purification : Recrystallization from methanol/water mixtures improves purity (>95%) .

Q. What analytical techniques are critical for characterizing the purity and regiochemistry of this compound?

  • 2D NMR (HSQC/HMBC) : Confirms connectivity between the pyrazole N1-methyl group and benzaldehyde backbone. Key HMBC correlations include pyrazole C4 methyl protons to benzaldehyde C3 and aldehyde proton to C3/C4 .
  • HRMS-ESI : Validates the molecular ion [M+H]⁺ at m/z 261.12 (C₁₄H₁₅N₂O₂) with isotopic pattern matching .
  • HPLC : Uses C18 columns (UV detection at 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does X-ray crystallography with SHELXL resolve structural ambiguities in this benzaldehyde derivative?

SHELXL employs least-squares refinement and twin-detection algorithms to address crystalline disorders, particularly around the flexible pyrazolylmethyl group. Challenges include:

  • Thermal parameter modeling : TLS (Translation-Libration-Screw) refinement accounts for rotational flexibility .
  • Electron density mapping : High-resolution data (>0.8 Å) and restrained refinement (bond lengths/angles) improve accuracy for the methoxy group .

Q. What computational approaches predict the biological activity of this compound?

  • Molecular docking : AutoDock Vina optimizes ligand-protein interactions (e.g., COX-2 binding pockets), emphasizing the methoxy group (hydrogen bond acceptor) and pyrazole ring (hydrophobic domain) .
  • MD simulations : >50 ns trajectories assess binding stability via RMSD analysis of ligand-protein complexes .

Q. How can discrepancies between theoretical and experimental NMR shifts be resolved?

  • DFT calculations : B3LYP/6-311+G** generates theoretical shifts. Deviations >0.5 ppm are analyzed for solvent effects (e.g., DMSO vs. CDCl₃ on aldehyde proton δ 9.8–10.2) .
  • NOESY : Identifies through-space interactions to constrain rotamer populations .

Q. What strategies improve compound stability during long-term storage for assays?

  • Storage : Amber vials under argon at -20°C prevent aldehyde oxidation.
  • Lyophilization : Cryoprotectants (e.g., trehalose) maintain structural integrity.
  • Stability monitoring : Periodic HPLC ensures ≥95% purity .

Methodological Considerations

Q. What reaction design principles apply to synthesizing analogs with modified pyrazole substituents?

  • Structure-activity relationship (SAR) : Varying pyrazole substituents (e.g., nitro, chloro) alters electronic effects and steric bulk. For example, 4-nitro analogs show enhanced binding affinity in COX-2 inhibition assays .
  • Multi-step synthesis : Intermediate functionalization (e.g., introducing ethoxy groups via benzoyl chloride coupling) requires protecting-group strategies .

Q. How can researchers address low yields in scale-up synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported acids) reduce waste .

Data Contradiction Analysis

Q. What approaches reconcile conflicting spectral data during structural elucidation?

  • Cross-validation : Combine NMR, MS, and IR data. For example, aldehyde C=O stretch (IR: ~1720 cm⁻¹) should align with ¹³C NMR δ ~190 ppm .
  • Crystallographic validation : Single-crystal X-ray structures provide unambiguous bond-length/angle metrics .

Q. How are synthetic byproducts characterized and minimized?

  • LC-MS/MS : Identifies impurities (e.g., oxidation byproducts like benzoic acids).
  • Reaction monitoring : In-situ FTIR tracks aldehyde consumption to optimize reaction termination .

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